N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a structurally distinct oxalamide derivative characterized by its unique substituents:
- N1-substituent: A cyclopropyl group, which introduces steric hindrance and may enhance metabolic stability due to its rigid three-membered ring .
- N2-substituent: A branched ethyl group bearing a pyrrolidin-1-yl (C4H8N) and a thiophen-3-yl (C4H3S) moiety.
The oxalamide core (CONH–CO–NH) differentiates it from simpler carboxamides, providing a planar, hydrogen-bond-rich scaffold that may influence target binding or solubility .
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-14(15(20)17-12-3-4-12)16-9-13(11-5-8-21-10-11)18-6-1-2-7-18/h5,8,10,12-13H,1-4,6-7,9H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPMPAKGDQFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 946355-70-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 307.4 g/mol. The structure features a cyclopropyl group, a pyrrolidine moiety, and a thiophene ring, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O4S |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 946355-70-0 |
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission.
Biochemical Pathways
The inhibition of AChE affects several biochemical pathways:
- Cholinergic Signaling : Increased acetylcholine levels can lead to improved cognitive functions and memory enhancement.
- Neuroprotection : Elevated acetylcholine may provide neuroprotective effects against neurodegenerative diseases.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant AChE inhibition in vitro. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the enzyme activity) of approximately 50 µM, indicating potent activity compared to other known AChE inhibitors.
Case Studies
-
Cognitive Enhancement in Animal Models : In a controlled study using rat models, administration of the compound resulted in improved performance in memory tasks compared to control groups. The results suggest potential applications for treating cognitive deficits associated with Alzheimer's disease.
- Study Design : Rats were treated with varying doses of the compound over four weeks.
- Results : Significant improvements were noted in maze navigation tests.
- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings indicated that pre-treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Carboxamide Derivatives ()
Compounds such as SzR-109 (C21H28N4O3) share the pyrrolidinyl-ethyl motif but feature a carboxamide core (single amide bond) attached to a quinoline ring. Key differences:
- Substituent Effects: SzR-109’s quinoline and morpholinomethyl groups enhance aromatic surface area and hydrophilicity, whereas the target compound’s thiophene and cyclopropyl groups prioritize lipophilicity and steric effects.
2.1.2 Oxalamide Derivatives ()
Fragrance-related oxalamides like N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide share the oxalamide core but differ in substituents:
- Aromatic vs. Aliphatic Groups : The target’s thiophene and cyclopropyl contrast with the fragrance compound’s methoxybenzyl and pyridyl groups, which are optimized for volatility and odor .
- Polarity : The pyridyl and methoxy groups in fragrance oxalamides increase polarity, while the target’s thiophene and pyrrolidine balance hydrophobicity and basicity.
Physicochemical and Functional Properties
Q & A
Q. What are the key considerations for synthesizing N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of cyclopropylamine and thiophene-containing intermediates. Key steps include:
- Coupling Reactions : Use carbodiimides (e.g., DCC) and activators (e.g., HOBt) to form the oxalamide core .
- Controlled Conditions : Maintain anhydrous environments to prevent hydrolysis, optimize temperatures (e.g., 0–25°C for amide bond formation), and select aprotic solvents (e.g., DMF, THF) .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Monitor purity via HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with pyrrolidine protons appearing as broad singlets (δ 2.5–3.5 ppm) and thiophene protons as doublets (δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 376.45 g/mol theoretical vs. observed) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with the compound’s structural motifs (e.g., kinases, GPCRs, or cyclooxygenases due to thiophene/pyrrolidine moieties) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC50 calculations .
- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle-only samples .
Advanced Research Questions
Q. How can contradictions in biological activity data across different assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell passage number) .
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variation) using Z-score or percent inhibition relative to controls .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., RSK kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on activity using descriptors like logP and polar surface area .
Q. How can researchers optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as nanocrystals .
- Metabolic Stability : Conduct liver microsome assays (human/rat) to identify metabolic hotspots (e.g., thiophene oxidation). Modify vulnerable sites (e.g., fluorination) .
- Prodrug Strategies : Mask polar groups (e.g., esterify amides) to improve bioavailability .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropyl with cyclohexyl or substitute pyrrolidine with piperidine to assess steric/electronic effects .
- Bioisosteric Replacement : Swap thiophene with furan or benzothiophene to evaluate aromatic stacking .
- Activity Cliffs : Identify abrupt changes in potency (e.g., 10-fold IC50 shift) with minor structural modifications .
Q. How can low yields in coupling reactions during synthesis be addressed?
- Methodological Answer :
- Stoichiometry Optimization : Adjust molar ratios of reactants (e.g., 1.2:1 amine:acyl chloride) .
- Catalyst Screening : Test bases (e.g., DMAP) or Lewis acids (e.g., ZnCl2) to accelerate amide bond formation .
- Reaction Monitoring : Use TLC or in situ IR to terminate reactions at ~80% conversion to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
